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Compound of Interest

Compound Name: 2-Bromophenylacetic acid

Cat. No.: B057240 Get Quote

A detailed examination of the spectroscopic signatures of 2-, 3-, and 4-bromophenylacetic acid,

providing key data for researchers in chemical analysis and drug development.

The positional isomers of bromophenylacetic acid, foundational molecules in organic synthesis

and pharmaceutical research, exhibit distinct spectroscopic characteristics. A thorough

understanding of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) profiles is

crucial for accurate identification and characterization. This guide presents a comparative

analysis of these isomers, supported by experimental data and detailed methodologies.

Spectroscopic Data Summary
The following table summarizes the key spectroscopic data obtained for 2-bromophenylacetic
acid, 3-bromophenylacetic acid, and 4-bromophenylacetic acid.
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Spectroscopic
Technique

2-
Bromophenylacetic
Acid

3-
Bromophenylacetic
Acid

4-
Bromophenylacetic
Acid

¹H NMR (δ, ppm)

Aromatic: ~7.1-7.6 (m,

4H), Methylene (-

CH₂-): ~3.8 (s, 2H)

Aromatic: ~7.2-7.5 (m,

4H), Methylene (-

CH₂-): ~3.6 (s, 2H)

Aromatic: ~7.2 (d,

2H), ~7.5 (d, 2H),

Methylene (-CH₂-):

~3.6 (s, 2H)

¹³C NMR (δ, ppm)

Carbonyl (-COOH):

~177, Aromatic: ~124-

134, Methylene (-

CH₂-): ~41

Carbonyl (-COOH):

~177, Aromatic: ~123-

137, Methylene (-

CH₂-): ~40

Carbonyl (-COOH):

~177, Aromatic: ~122-

134, Methylene (-

CH₂-): ~40

IR (cm⁻¹)

O-H (acid): ~2500-

3300 (broad), C=O

(acid): ~1700, C-Br:

~550-650

O-H (acid): ~2500-

3300 (broad), C=O

(acid): ~1700, C-Br:

~550-650

O-H (acid): ~2500-

3300 (broad), C=O

(acid): ~1700, C-Br:

~550-650

Mass Spec. (m/z)

Molecular Ion [M]⁺:

214/216 (approx. 1:1

ratio), Base Peak: 135

Molecular Ion [M]⁺:

214/216 (approx. 1:1

ratio), Base Peak:

169/171

Molecular Ion [M]⁺:

214/216 (approx. 1:1

ratio), Base Peak:

214/216

Experimental Protocols
The data presented in this guide were obtained using standard analytical techniques. The

following are generalized protocols for each of the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the bromophenylacetic acid isomer was

dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl

sulfoxide-d₆ (DMSO-d₆).

Internal Standard: A small amount of tetramethylsilane (TMS) was added to the solution to

serve as an internal reference (δ = 0.00 ppm).
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Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. For

¹H NMR, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio.

For ¹³C NMR, a larger number of scans were necessary due to the lower natural abundance

of the ¹³C isotope.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid sample was finely ground with dry

potassium bromide (KBr) powder in an agate mortar and pestle.

Pellet Formation: The mixture was then compressed in a pellet die under high pressure to

form a thin, transparent pellet.

Data Acquisition: The KBr pellet was placed in the sample holder of an FTIR spectrometer,

and the spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of

a pure KBr pellet was also recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: A small amount of the sample was introduced into the mass

spectrometer, often via a direct insertion probe or after separation by gas chromatography.

Ionization: The sample molecules were ionized, typically using electron impact (EI)

ionization, which involves bombarding the sample with a high-energy electron beam.[1]

Mass Analysis: The resulting ions were accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer.

Detection: The abundance of each ion was measured by a detector, and the data was

presented as a mass spectrum.[1]

Visualization of the Comparative Workflow
The logical flow of the spectroscopic comparison process is illustrated in the diagram below.
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Workflow for Spectroscopic Comparison of Bromophenylacetic Acid Isomers

Isomers of Bromophenylacetic Acid Spectroscopic Techniques
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Comparative Guide

Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic comparison of bromophenylacetic acid

isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b057240#spectroscopic-comparison-of-2-
bromophenylacetic-acid-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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